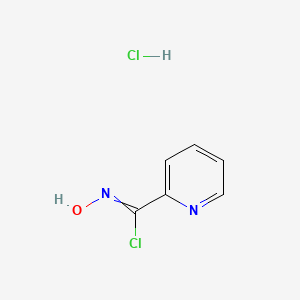

Picolinoyl chloride oxime hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6Cl2N2O |

|---|---|

Molecular Weight |

193.03 g/mol |

IUPAC Name |

N-hydroxypyridine-2-carboximidoyl chloride;hydrochloride |

InChI |

InChI=1S/C6H5ClN2O.ClH/c7-6(9-10)5-3-1-2-4-8-5;/h1-4,10H;1H |

InChI Key |

PXCSWYALZDPUCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations Involving Picolinoyl Chloride Hydrochloride and Oxime Derivatives

Synthesis of Picolinoyl Chloride Hydrochloride: Refinements and Mechanistic Insights

The primary and most conventional method for synthesizing picolinoyl chloride hydrochloride involves the chlorination of its carboxylic acid precursor, picolinic acid. This transformation is typically achieved using standard chlorinating agents, with ongoing research focused on optimizing these protocols and exploring alternative synthetic pathways to enhance efficiency, yield, and scalability.

Optimized Chlorination Protocols for Picolinic Acid Precursors

The conversion of picolinic acid to picolinoyl chloride is a classic example of carboxylic acid to acyl chloride transformation. The most commonly employed reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). organic-chemistry.org The choice of reagent and reaction conditions can significantly impact the purity and yield of the final product.

Using Thionyl Chloride:

The reaction of picolinic acid with thionyl chloride is a well-established method. nih.govresearchgate.net The process typically involves heating the picolinic acid in neat thionyl chloride or in a suitable solvent such as toluene. researchgate.net The use of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction. The mechanism proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. A potential side reaction to be mindful of is the chlorination of the pyridine (B92270) ring, which has been observed in some instances. nih.gov

Using Oxalyl Chloride:

Oxalyl chloride is another effective reagent for this conversion and is often preferred for its milder reaction conditions. organic-chemistry.org The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature, also frequently with a catalytic amount of DMF. The mechanism involves the formation of a Vilsmeier-type intermediate from the reaction of oxalyl chloride and DMF, which then facilitates the conversion of the carboxylic acid to the acyl chloride. The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are all gaseous, which simplifies the workup procedure.

To mitigate the formation of HCl, an alternative approach involves converting the picolinic acid to its sodium salt before reacting it with oxalyl chloride in the presence of a catalytic amount of pyridine. nih.gov

Below is a data table summarizing and comparing optimized chlorination protocols for picolinic acid.

| Chlorinating Agent | Catalyst | Solvent | Temperature | Reaction Time | Noteworthy Observations |

| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) (catalytic) | Toluene | Reflux | 2 hours | Potential for ring chlorination as a side reaction. nih.gov |

| Thionyl Chloride (SOCl₂) | None | Neat | 72°C | 21 hours | Evolution of SO₂ gas observed. rsc.org |

| Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) (catalytic) | Dichloromethane (DCM) | Room Temperature | ~1.5 hours | Milder conditions compared to thionyl chloride; gaseous byproducts simplify workup. nih.govnsf.gov |

| Oxalyl Chloride ((COCl)₂) | Pyridine (catalytic) | Benzene or Toluene | Room Temperature to 60°C | ~2 hours | Used with the sodium salt of the carboxylic acid to avoid HCl formation. nih.gov |

Development of Alternative Synthetic Routes and Scalability Considerations

While the chlorination of picolinic acid remains the predominant synthetic route, the demands of industrial-scale production have prompted research into alternative methods and technologies to improve safety, efficiency, and cost-effectiveness. One of the key challenges in scaling up these reactions is managing the evolution of corrosive gaseous byproducts like HCl and SO₂. nih.gov

Alternative Chlorinating Agents:

Other chlorinating agents such as phosphorus pentachloride (PCl₅) and cyanuric chloride have been explored for the synthesis of acyl chlorides. However, these reagents often present their own challenges in terms of handling and byproduct removal. For instance, the use of PCl₅ results in the formation of phosphoryl chloride (POCl₃) as a byproduct, which has a high boiling point and can complicate purification. nih.gov

Scalability and Continuous Flow Synthesis:

For large-scale industrial synthesis, there is a growing interest in moving from traditional batch processing to continuous flow manufacturing. Continuous flow reactors offer several advantages, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer, and the potential for higher yields and purity. The synthesis of acyl chlorides is well-suited for flow chemistry, as the gaseous byproducts can be efficiently removed in a continuous stream, and the reaction parameters can be precisely controlled. While specific applications to picolinoyl chloride hydrochloride are not extensively documented, the principles of continuous flow synthesis of other acyl chlorides are directly applicable and represent a promising avenue for scalable production.

Formation of Oxime-Containing Adducts and Esters from Picolinoyl Chloride Hydrochloride

Picolinoyl chloride hydrochloride serves as a key building block for the synthesis of a variety of derivatives. Among these, its reaction with oximes to form O-picolinoyl oxime esters is of significant interest due to the diverse applications of these products.

Mechanistic Investigations of Picolinoyl Acylation of Oximes

The reaction between picolinoyl chloride and an oxime is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the oxime's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the picolinoyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

Influence of Reaction Conditions on Product Selectivity and Yields

The efficiency and outcome of the picolinoyl acylation of oximes are highly dependent on the reaction conditions. Key parameters that can be varied to optimize the synthesis include the choice of solvent, the type of base used, the reaction temperature, and the stoichiometry of the reactants.

Solvent: The choice of solvent is crucial and is typically an aprotic solvent that can dissolve the reactants but does not participate in the reaction. Common solvents for this type of acylation include tetrahydrofuran (THF) and chloroform (CHCl₃). mdpi.com

Base: A base is essential to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. Tertiary amines such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used for this purpose. mdpi.com The basicity and steric hindrance of the base can influence the reaction rate and selectivity.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. mdpi.com

The following table provides a summary of typical reaction conditions for the acylation of oximes with acyl chlorides, based on analogous reactions with p-pyridoyl chloride.

| Oxime Type | Acyl Chloride | Base | Solvent | Temperature | Yield |

| Aldoxime | p-Pyridoyl chloride HCl | Et₃N or DIPEA | THF or CHCl₃ | 0 °C to 25 °C | Good |

| Ketoxime | p-Pyridoyl chloride HCl | Et₃N or DIPEA | THF or CHCl₃ | 0 °C to 25 °C | Good |

| Amidoxime | p-Pyridoyl chloride HCl | Et₃N or DIPEA | THF or CHCl₃ | 0 °C to 25 °C | Good |

Synthesis of Complex Oxime Ethers and their Picolinoyl Conjugates

The picolinoyl moiety can be introduced into more complex molecules containing oxime functionalities, leading to the creation of sophisticated molecular architectures. This is particularly relevant in the field of medicinal chemistry, where the conjugation of different pharmacophores can lead to compounds with enhanced biological activity.

The synthesis of complex oxime ethers often involves the O-alkylation or O-arylation of a simpler oxime, followed by the introduction of the picolinoyl group. For instance, a molecule containing a free oxime group can be selectively acylated with picolinoyl chloride hydrochloride under the conditions described previously.

The development of peptide-drug conjugates is an area where oxime linkages have been successfully employed. In this "Trojan Horse" strategy, a cytotoxic drug can be linked to a peptide that targets cancer cells. The formation of an oxime bond between an aminooxy-functionalized peptide and a carbonyl-containing drug is a common conjugation method. While not a direct picolinoylation of an oxime, the synthesis of picolinoyl-containing peptides that can then be conjugated to drugs via an oxime linkage represents a viable strategy for creating targeted therapeutics.

Furthermore, the picolinoyl group can be incorporated into larger scaffolds that also contain oxime ether functionalities, leading to molecules with potential applications as anticancer agents or in other therapeutic areas. The synthesis of such complex conjugates would typically involve a multi-step sequence, with the picolinoylation of an oxime being a key step in the synthetic route.

Development of Picolinoyl-Tagged Oxime Probes and Ligands

The design and synthesis of picolinoyl-tagged oxime probes and ligands leverage the distinct chemical attributes of both the picolinamide (B142947) scaffold and the oxime linkage. The picolinamide unit serves as an effective metal-chelating agent, while the oxime bond provides a stable and specific covalent linkage, often formed under mild, biocompatible conditions. This combination allows for the modular construction of sophisticated molecules capable of interacting with biological systems or serving as components in functional materials.

Synthetic Strategies for Picolinamide-Based Ligands for Metal Complexation

Picolinamide-based ligands are prized for their ability to form stable complexes with a variety of metal ions. The synthesis of these ligands typically begins with picolinic acid or its activated derivatives, such as picolinoyl chloride hydrochloride. The reaction of picolinoyl chloride hydrochloride with primary or secondary amines is a common and efficient method for the formation of the corresponding picolinamide. This straightforward amidation reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the ligand's steric and electronic properties.

The general synthetic scheme involves the nucleophilic acyl substitution of an amine with picolinoyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting picolinamide can then be used as a ligand for metal complexation. The coordination of metal ions typically occurs through the pyridine nitrogen and the amide oxygen, forming a stable five-membered chelate ring.

The synthesis of picolinamide-supported tetracoordinated organoboron complexes has also been reported, showcasing the versatility of picolinamide ligands in stabilizing different types of metal and metalloid centers. In these syntheses, aryl trifluoroborates are used as the source of the diaryl boronyl unit, which complexes with the picolinamide ligand.

The characterization of these picolinamide-based metal complexes is crucial for understanding their structure and properties. Common analytical techniques include:

Infrared (IR) Spectroscopy: To confirm the coordination of the picolinamide ligand to the metal center by observing shifts in the vibrational frequencies of the C=O and C=N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its complexes in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry.

Table 1: Spectroscopic Data for a Representative Picolinamide-Supported Organoboron Complex

| Property | Value |

| ¹H NMR (400 MHz, CDCl₃) δ | 10.03 (s, 1H), 8.62 (d, J = 4.4 Hz, 1H), 8.31 (d, J = 7.6 Hz, 1H), 7.96–7.87 (m, 1H), 7.82–7.76 (m, 2H), 7.51–7.45 (m, 1H), 7.43–7.36 (m, 2H), 7.15 (t, J = 7.2 Hz, 1H) |

| ¹³C{¹H} NMR (101 MHz, CDCl₃) δ | 162.0, 149.9, 148.0, 137.8, 137.7, 129.1, 126.5, 124.3, 122.4, 119.7 |

| HRMS (ESI), m/z calcd for C₂₄H₁₉BN₂ONa⁺ (M + Na)⁺ | 385.1483 |

| Found | 385.1485 |

| IR (cm⁻¹) | 3074, 3009, 1663, 1489, 1348, 762, 702 |

Methodologies for Chemical Derivatization and Functionalization

The development of picolinoyl-tagged oxime probes and ligands hinges on the ability to chemically derivatize and functionalize molecules to incorporate both the picolinoyl moiety and a reactive handle for oxime formation. A powerful and widely used strategy for this purpose is oxime ligation . This chemoselective reaction involves the formation of a stable oxime bond from the condensation of an aminooxy group with an aldehyde or a ketone. The reaction is known for its high efficiency and specificity, proceeding under mild conditions, often in aqueous environments, making it particularly suitable for biological applications.

A plausible synthetic approach to generate a picolinoyl-tagged probe via oxime ligation would involve a two-step process:

Functionalization of a Picolinoyl Derivative: A picolinoyl precursor, such as picolinoyl chloride hydrochloride, is reacted with a bifunctional molecule containing both an amine and a protected aldehyde, ketone, or aminooxy group. For instance, reaction with an amino alcohol followed by oxidation would yield a picolinoyl derivative with a terminal aldehyde. Alternatively, reaction with a molecule containing both an amine and an aminooxy group would directly furnish a picolinoyl-aminooxy derivative.

Oxime Ligation: The functionalized picolinoyl derivative is then reacted with the probe or ligand of interest that bears the complementary reactive group. For example, a picolinoyl-aldehyde would be reacted with an aminooxy-functionalized probe to form the desired picolinoyl-tagged oxime probe.

The stability of the resulting oxime linkage is a key advantage of this methodology. Oximes are generally stable to hydrolysis, especially at neutral pH, ensuring the integrity of the tagged probe or ligand under physiological conditions.

The versatility of this approach allows for the tagging of a wide array of molecules, including peptides, proteins, and other biomolecules, provided they can be functionalized with either a carbonyl or an aminooxy group. This modularity is a significant advantage in the development of targeted probes and ligands.

Table 2: Key Reactions in the Synthesis of Picolinoyl-Tagged Oxime Probes

| Reaction | Reactants | Product | Key Features |

| Picolinamide Formation | Picolinoyl chloride hydrochloride + Amine | Picolinamide | Efficient amidation, allows for diverse substitution. |

| Oxime Ligation | Aldehyde/Ketone + Aminooxy compound | Oxime | Chemoselective, proceeds under mild conditions, forms a stable linkage. |

Applications in Advanced Organic Synthesis and Chemical Biology Research

Picolinoyl Chloride Hydrochloride as a Versatile Reagent in Complex Molecule Synthesis

Picolinoyl chloride hydrochloride is a reactive chemical compound characterized by a picolinoyl group attached to a chloride, making it an effective acylating agent in organic synthesis. cymitquimica.com Typically appearing as a white to off-white solid, its reactivity is central to its application as an intermediate in the preparation of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. cymitquimica.com

| Property | Value |

| Chemical Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.01 g/mol nih.gov |

| Synonyms | 2-Pyridinecarbonyl chloride, hydrochloride; Pyridine-2-carbonylchloridehydrochloride cymitquimica.comnih.gov |

| Appearance | White to off-white solid cymitquimica.com |

| Primary Function | Acylating Agent cymitquimica.comchembk.com |

This table summarizes the key properties of Picolinoyl chloride hydrochloride.

The construction of nitrogen-containing heterocyclic structures is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of therapeutic agents. cymitquimica.comnih.gov Picolinoyl chloride hydrochloride serves as a valuable building block in this context. Its ability to readily acylate nucleophiles, such as amines and alcohols, allows for the introduction of the picolinoyl group into a target molecule. chembk.com This step is often a critical part of a larger synthetic sequence aimed at constructing complex ring systems. The pyridine (B92270) unit itself can be a key pharmacophore or a structural element that influences the final conformation and properties of the molecule. The use of reagents like picolinoyl chloride hydrochloride is highlighted for its significance in the synthesis of such heterocyclic compounds. cymitquimica.com

In the field of peptide chemistry, the precise modification of amino acid side chains is crucial for creating peptidomimetics with enhanced stability, binding affinity, or novel functions. nih.gov Picolinoyl chloride hydrochloride is employed as a reagent for such modifications, particularly for acylating the free amino groups present on the side chains of amino acids like lysine. cymitquimica.comchembk.com This reaction introduces the picolinoyl moiety, which can alter the peptide's physical properties, such as its hydrophilicity or ability to coordinate metal ions.

This strategy falls under the broader category of side-chain functionalization, a key technique for developing advanced peptide-based therapeutics and research tools. nih.govnih.gov The modification can be performed on a peptide after its assembly on a solid support, allowing for site-specific changes to the molecule's structure. researchgate.net The versatility of this approach enables the creation of peptides with non-native side chains designed for specific research applications. nih.gov

| Modification Strategy | Target Residue/Terminus | Reagent Function | Potential Outcome |

| Side-Chain Acylation | Lysine (ε-amino group) | Acylating Agent | Introduction of picolinoyl group, altering charge and steric profile. cymitquimica.comchembk.com |

| N-Terminal Modification | N-terminal amine | Acylating Agent | Capping the peptide chain, influencing stability and receptor interaction. |

| C-Terminal Modification | C-terminal functional groups | Intermediate | Used in multi-step synthesis to create modified C-termini (e.g., amides, esters). nih.gov |

This table outlines the applications of picolinoyl chloride hydrochloride in various peptide modification strategies.

Utilization of Picolinoyl-Oxime Derivatives in Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with and report on biological targets like proteins, enabling the study of their function within complex biological systems. nih.gov The development of high-quality probes is a significant discovery effort aimed at validating new drug targets and understanding cellular processes. nih.gov Picolinoyl-oxime derivatives can be engineered to serve as scaffolds for such probes, leveraging the unique chemical properties of both the picolinoyl and oxime functionalities.

The core structure of a picolinoyl-oxime can be systematically modified to create a library of chemical probes for various research applications. For instance, the picolinoyl ring can be substituted with reporter groups, such as fluorophores or biotin (B1667282) tags, to facilitate detection and isolation of target molecules. This approach is central to activity-based protein profiling (ABPP), a powerful methodology for the functional analysis of proteins. nih.gov In ABPP, a probe typically contains a reactive group that covalently modifies an active site residue, allowing for the selective labeling and identification of active enzymes. nih.gov A picolinoyl-oxime derivative could be designed with an electrophilic "warhead" to covalently react with a nucleophilic amino acid on a target protein, providing a tool to profile enzyme activity across the proteome. nih.gov

The oxime functional group is particularly valuable in proteomics and protein labeling due to its ability to undergo rapid and selective ligation reactions. rsc.org Oxime ligation involves the reaction of an oxime with an aldehyde or ketone to form a stable oxime ether bond. This bio-orthogonal reaction proceeds efficiently under physiological conditions, making it ideal for labeling proteins in complex biological mixtures without causing denaturation. mdpi.comresearchgate.net

In a typical strategy, a protein of interest can be genetically engineered to contain an unnatural amino acid with a ketone or aldehyde side chain. A picolinoyl-oxime derivative, carrying a fluorescent dye or an affinity tag, can then be used to selectively label the protein through oxime ligation. rsc.org This method provides a powerful alternative to other labeling techniques and is used for applications such as immobilizing proteins onto surfaces or attaching fluorophores for imaging studies. rsc.org The ability to selectively label proteins is crucial for identifying protein-protein interactions and understanding their roles in cellular pathways. nih.govnih.gov

Material Science and Coordination Chemistry Applications of Picolinoyl-Oxime Systems

The field of coordination chemistry investigates the formation and properties of complexes consisting of a central metal ion surrounded by ligands. Pyridyl oximes, including picolinoyl-oxime systems, are highly versatile ligands due to the presence of multiple donor atoms (the pyridine nitrogen, the oxime nitrogen, and the oxime oxygen). researchgate.net This versatility allows them to coordinate with a wide range of metal ions in various modes, including monodentate, bidentate, and bridging coordination. researchgate.net

This ability to form stable complexes is exploited in material science for the construction of coordination polymers and polynuclear metal clusters. researchgate.net These materials can exhibit interesting magnetic, catalytic, or optical properties. The specific structure and resulting properties of the material are dictated by the choice of the metal ion and the exact structure of the pyridyl oxime ligand. Research in this area focuses on synthesizing novel ligands and studying their coordination behavior to create new materials with potential applications in catalysis and molecular magnetism. researchgate.net The coordination chemistry of amidoximes, which are structurally related to picolinoyl-oximes, is also an area of intense research, particularly for their use in creating supramolecular materials and for their high efficiency in adsorbing heavy metals. researchgate.net

Synthesis of Metal Complexes with Picolinamide (B142947)/Oxime Ligands

The synthesis of ligands incorporating both picolinamide and oxime moieties allows for the creation of versatile chelating agents capable of binding to one or more metal centers. The pyridine nitrogen, amide oxygen, and the nitrogen and oxygen atoms of the oxime group can all act as donor sites, leading to the formation of stable five- or six-membered chelate rings with a metal ion.

A prime example of such a ligand is pyridine-2-amidoxime, which is structurally analogous to a picolinamide derivative. This potentially tridentate ligand has been successfully employed in the synthesis of heterometallic coordination clusters. In one notable study, the reaction of pyridine-2-amidoxime with a mixture of iron(III) and cobalt(II) salts under aerobic conditions resulted in the formation of a linear, trinuclear complex, [Co(III)₂Fe(III)(NH₂pao)₆]³⁺. researchgate.net In this complex, the cobalt(II) is oxidized to cobalt(III), and six deprotonated pyridine-2-amidoxime ligands bridge the three metal centers, showcasing the ligand's ability to stabilize high-valent metal ions and assemble complex polynuclear structures. researchgate.net

The broader families of picolinamide and pyridine-oxime ligands have been extensively studied, demonstrating a rich coordination chemistry.

Picolinamide Complexes : Picolinamide (pyridine-2-carboxamide) and its derivatives readily act as bidentate ligands, coordinating to metals such as zinc(II), cadmium(II), and mercury(II) through the pyridine nitrogen and the amide oxygen. researchgate.net These ligands have been used to create a variety of coordination architectures, from discrete mononuclear complexes to coordination polymers. researchgate.net

Pyridine-Oxime Complexes : Ligands based on 2-pyridyl oximes are well-known for their bridging capabilities, which have been exploited to synthesize a vast range of 3d/4f-metal coordination clusters. researchgate.net Depending on the reaction conditions and the specific oxime derivative used, they can coordinate in a monodentate or bidentate-chelate fashion, leading to the formation of one- and two-dimensional coordination polymers with transition metals like copper(II). rsc.org

The combination of these two functionalities into a single picolinamide/oxime ligand framework provides a powerful tool for creating novel metal complexes with tailored structural and electronic properties.

Table 1: Examples of Metal Complexes with Picolinamide and Pyridine-Oxime Ligands

Exploration in Catalysis and Supramolecular Chemistry

The unique structural features of metal complexes derived from picolinamide/oxime ligands make them attractive candidates for applications in catalysis and for the construction of ordered supramolecular systems.

Catalysis

While the catalytic activity of the specific [Co(III)₂Fe(III)] cluster with pyridine-2-amidoxime has not been detailed, related complexes containing either the pyridine-oxime or picolinamide moiety have shown significant promise.

Pyridine-Oxime Complexes in Polymerization : Cobalt(II) complexes bearing pyridine-2-aldoxime (B213160) ligands have been developed as highly effective catalysts for the polymerization of isoprene. mdpi.com When activated with diethylaluminum chloride (AlEt₂Cl), these catalysts exhibit remarkable activity, on the order of 1.6 × 10⁶ g of polymer per mole of cobalt per hour, with low cocatalyst loadings. mdpi.com This highlights the potential of the pyridine-oxime coordination sphere to support catalytically active metal centers for important industrial transformations.

Picolinamide Complexes in Hydrogenation : Symmetrical dinuclear ruthenium(II) complexes supported by dipicolinamide-based ligands have been successfully employed as catalysts in the transfer hydrogenation of ketones. mdpi.com These catalysts efficiently convert a range of ketone substrates to their corresponding alcohols, demonstrating that the picolinamide framework can stabilize catalytically competent ruthenium species. mdpi.com

The integration of both functionalities could lead to new catalysts with enhanced stability, activity, or selectivity, leveraging the properties of each component.

Supramolecular Chemistry

The functional groups inherent to picolinamide/oxime ligands are ideally suited for directing the assembly of complex supramolecular structures through non-covalent interactions. The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), the oxime group offers a strong hydrogen bond donor (O-H), and the pyridine ring can participate in π-π stacking interactions. rsc.org

This potential is well-illustrated by related systems:

Oxime-Based Assemblies : The oxime group is a robust director of supramolecular assembly. For example, bis-pyridinium-4-oxime dications form intricate three-dimensional networks with hexacyanoferrate(II) anions through a web of O-H···N hydrogen bonds. nih.gov The ability of the oxime's hydroxyl group to form strong, directional hydrogen bonds is a key feature in the crystal engineering of such materials. rsc.orgnih.gov

By combining these features, picolinamide/oxime ligands offer multiple, programmable interaction sites for building layered structures, porous frameworks, and other complex architectures through the principles of crystal engineering and supramolecular self-assembly.

Table 2: Chemical Compounds Mentioned

Theoretical and Computational Chemistry Studies of Picolinoyl Chloride Hydrochloride and Oxime Structures

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the electronic properties that govern the chemical nature of molecules. By solving approximations of the Schrödinger equation, these techniques provide detailed information about electron distribution, molecular orbitals, and bonding characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of organic molecules, including pyridine (B92270) derivatives. aps.org DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties that correlate with chemical reactivity.

In studies of related pyridine oximes, such as 2-pyridylaldoxime (2POH) and 3-pyridylaldoxime (3POH), DFT has been employed to predict bonding trends based on principles like the Hard and Soft Acids and Bases (HSAB) theory. researchgate.netmdpi.comcumhuriyet.edu.tr These calculations reveal how the electronic features of the molecule influence its interactions. For instance, theoretical reactivity indices, such as the global electrophilicity index (ω), calculated via DFT, have been shown to correctly explain experimentally determined reactivity scales in Michael addition reactions involving related heterocyclic compounds. researchgate.net This demonstrates the power of DFT in predicting and rationalizing the outcomes of chemical reactions. By analyzing the electron density distribution and electrostatic potential maps, researchers can identify the most probable sites for nucleophilic or electrophilic attack, thereby elucidating reaction mechanisms.

Frontier Orbital Theory is a key application of molecular orbital analysis that provides profound insights into chemical reactivity. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.netmdpi.comcumhuriyet.edu.tr

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.comcumhuriyet.edu.tr Computational studies on pyridine oximes have shown that factors such as the position of the oxime group and protonation significantly alter this energy gap. researchgate.netmdpi.comcumhuriyet.edu.tr For example, DFT calculations on 2-pyridylaldoxime (2POH) and 3-pyridylaldoxime (3POH) and their protonated forms (2POH⁺ and 3POH⁺) have quantified these differences. researchgate.netmdpi.comcumhuriyet.edu.tr The analysis of the atomic orbital contributions to the HOMO and LUMO can also reveal the nature of electronic transitions and the parts of the molecule involved in charge transfer processes. nih.govescholarship.org

| Compound | HOMO-LUMO Energy Gap (eV) | Predicted Reactivity Trend |

|---|---|---|

| 3-Pyridylaldoxime (3POH) | 1.706 | Highest |

| Protonated 3-Pyridylaldoxime (3POH⁺) | 2.806 | High |

| Protonated 2-Pyridylaldoxime (2POH⁺) | 3.121 | Moderate |

| 2-Pyridylaldoxime (2POH) | 3.431 | Lowest |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical methods provide a static picture of molecules, conformational analysis and molecular dynamics (MD) simulations explore their dynamic behavior and the influence of the surrounding environment.

The behavior of a molecule, particularly a charged species like a hydrochloride salt, is heavily influenced by its interactions with neighboring molecules and the solvent. MD simulations model the motion of atoms and molecules over time, providing a detailed view of these interactions. researchgate.netmdpi.com Studies on pyridine oximes have used MD simulations to investigate their adsorption on surfaces in simulated aqueous solutions, revealing that both neutral and protonated forms tend to adopt a parallel adsorption mode. researchgate.netmdpi.comcumhuriyet.edu.tr

Solvent effects can also be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), in quantum chemical calculations. ionike.com These models have shown that solvent polarity can cause shifts in the absorption and emission spectra of related pyridine-2-aldoxime (B213160) complexes, highlighting the importance of the environment on electronic properties. nih.gov

Hydrogen bonding is a critical non-covalent interaction that plays a central role in the structure, stability, and function of many chemical systems. youtube.comnih.gov For a compound like picolinoyl chloride oxime hydrochloride, hydrogen bonds are crucial for stabilizing the protonated form and mediating intermolecular interactions. ionike.comnih.gov The proton on the pyridine nitrogen can act as a hydrogen bond donor, while the chloride ion and the oxime group's oxygen and nitrogen atoms can act as acceptors.

Computational studies are used to investigate the geometry, strength, and dynamics of these hydrogen bonds. nih.govmdpi.com Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points to characterize and quantify the strength of hydrogen bonds. ionike.commdpi.com In related systems, it has been shown that the formation of strong intramolecular hydrogen bonds can significantly influence molecular conformation. nih.gov Theoretical investigations have demonstrated that the interaction between anions (like chloride) and hydroxyl groups is essential in molecular recognition and binding processes, further underscoring the importance of hydrogen bonding in the stability of hydrochloride salts. ionike.com

Predictive Modeling for Structure-Reactivity Relationships and Design of Novel Compounds

A major goal of computational chemistry is to establish clear relationships between molecular structure and chemical reactivity, which can then be used to predict the properties of new, un-synthesized molecules. By correlating computationally derived descriptors with experimental data, robust predictive models can be developed.

A study on the Michael addition reactions of 3-cyanomethylidene-2-oxindoline derivatives provides a powerful example of this approach. researchgate.net In this work, experimentally measured second-order rate constants were correlated with the electrophilicity parameter E. researchgate.net Crucially, it was demonstrated that theoretical reactivity indices calculated using DFT, specifically the global electrophilicity index ω, correctly explained the experimental ordering of electrophilicity. researchgate.net This successful correlation between theoretical calculations and experimental kinetics validates the use of computational models to predict reactivity.

Such validated structure-reactivity relationships are the foundation for the rational design of novel compounds. By computationally screening virtual libraries of molecules, researchers can prioritize candidates with desired reactivity profiles for synthesis, significantly accelerating the discovery and development process. This predictive power allows for the fine-tuning of molecular structures to achieve specific chemical properties.

Advanced Analytical Methodologies for Research on Picolinoyl Chloride Hydrochloride and Oxime Conjugates

High-Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the molecular structure of organic compounds in solution. For picolinoyl chloride oxime hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for unambiguous structural assignment.

In a typical ¹H NMR spectrum of a picolinoyl derivative, the protons on the pyridine (B92270) ring appear in the aromatic region (typically δ 7.0-9.0 ppm). The formation of a hydrochloride salt, where a proton attaches to the pyridine nitrogen, causes a downfield shift for all ring protons due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring carbons. pw.edu.pl Similarly, the ¹³C NMR spectrum provides information on the carbon framework, with the carbonyl carbon being particularly deshielded. researchgate.net The one-bond chlorine-isotope effect can be a useful tool for identifying chlorinated carbons in ¹³C NMR spectra. researchgate.net

Advanced 2D NMR techniques are crucial for assembling the complete molecular puzzle. libretexts.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which is essential for assigning the signals of adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon in the pyridine ring based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly valuable for connecting the pyridine ring protons to the carbonyl carbon of the picolinoyl group and for establishing the connectivity across the oxime functionality. libretexts.org

Dynamic NMR studies can also provide information on conformational exchange processes, such as restricted rotation around the C-C or C-N bonds, which may be influenced by temperature and solvent.

| Atom Position (Pyridine Ring) | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-C=O | - | 165-175 |

| H3 | 8.1-8.3 | 125-130 |

| H4 | 7.8-8.0 | 135-140 |

| H5 | 7.4-7.6 | 120-125 |

| H6 | 8.5-8.8 | 148-152 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. nih.govfrontiersin.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula for this compound, confirming its identity.

Tandem mass spectrometry (MS/MS) experiments, often coupled with ionization techniques like Electron Impact (EI) or Electrospray Ionization (ESI), are used to study the fragmentation pathways of the molecule. unl.pt Understanding these pathways provides corroborating structural evidence. For a picolinoyl oxime conjugate, several characteristic fragmentation patterns can be anticipated:

Alpha-Cleavage: A common fragmentation pathway for amides and related structures is the cleavage of the bond adjacent to the carbonyl group. This would result in the formation of a stable picolinoyl acylium ion by the loss of the oxime-containing radical. unl.pt

Oxime Bond Cleavage: The N-O bond in the oxime moiety is relatively weak and can cleave upon ionization.

Pyridine Ring Fragmentation: At higher energies, the pyridine ring itself can undergo fragmentation, leading to the loss of small neutral molecules like HCN.

McLafferty Rearrangement: If an appropriate gamma-hydrogen is present in the oxime side chain, a McLafferty rearrangement can occur, which is a characteristic fragmentation for many carbonyl compounds and their derivatives. nih.gov

Analysis of these fragmentation patterns allows for the detailed structural characterization of different parts of the molecule. nih.gov

| Fragment Structure | Description | Plausible m/z |

|---|---|---|

| [C₅H₄N-C=O]⁺ | Picolinoyl acylium ion | 106.02 |

| [C₅H₄N]⁺ | Pyridyl cation | 78.03 |

| [M - Cl]⁺ | Loss of chlorine radical | Variable |

| [M - HCl]⁺ | Loss of hydrogen chloride | Variable |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and the types of chemical bonds present. nih.gov

For this compound, key vibrational bands can be assigned to specific functional groups:

C=O Stretch: The carbonyl group of the picolinoyl moiety will exhibit a strong absorption band in the IR spectrum, typically in the range of 1680-1720 cm⁻¹.

C=N Stretch: The oxime C=N bond will show a characteristic stretching vibration, usually around 1620-1680 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching and bending modes. cdnsciencepub.com The C=C and C=N ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

N-O Stretch: The N-O single bond of the oxime group has a stretching frequency that is typically observed in the 900-960 cm⁻¹ range.

C-Cl Stretch: The stretch associated with the acyl chloride will be found in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the IR spectrum. nih.gov Together, IR and Raman provide a comprehensive vibrational analysis of the molecule. cdnsciencepub.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Oxime) | 3100-3400 (broad) | IR |

| C-H Stretch (Pyridine) | 3000-3100 | IR, Raman |

| C=O Stretch (Acyl) | 1680-1720 | IR (Strong) |

| C=N Stretch (Oxime) | 1620-1680 | IR, Raman |

| C=C, C=N Ring Stretch (Pyridine) | 1400-1600 | IR, Raman |

| N-O Stretch (Oxime) | 900-960 | IR |

Crystallographic Analysis for Absolute Structure Determination

While spectroscopic methods provide powerful tools for structural elucidation, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rigaku.com

Single crystal X-ray diffraction (SCXRD) analysis provides an atomic-resolution picture of the molecule, yielding precise data on bond lengths, bond angles, and torsional angles. researchgate.net For a compound like this compound, SCXRD can confirm the molecular connectivity, establish the stereochemistry of the oxime (E/Z configuration), and detail the conformation of the molecule in the crystal lattice. rsc.orgnih.gov

Studies on related structures, such as pyridine-2,6-dicarboxamide oxime and various picolinamide (B142947) derivatives, have demonstrated the power of this technique. rsc.orgresearchgate.net For instance, the crystal structure of pyridine-2,6-dicarboxamide oxime revealed a monoclinic space group P2₁ with specific unit cell dimensions. rsc.org Such analysis confirms the planarity of the pyridine ring and the relative orientation of the carboxamide and oxime functional groups.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.543 |

| β (°) | 98.76 |

| Volume (ų) | 1116.3 |

Crystal engineering focuses on understanding and controlling the way molecules assemble in the solid state. semanticscholar.org The analysis of the crystal packing of picolinoyl derivatives reveals the dominant intermolecular forces that govern their supramolecular architecture. nih.gov

For picolinoyl oxime hydrochloride, several key interactions are expected to direct the crystal packing:

Hydrogen Bonding: The oxime hydroxyl group (O-H) and the amide N-H group (if present) are strong hydrogen bond donors. The pyridine nitrogen, carbonyl oxygen, and oxime nitrogen are effective hydrogen bond acceptors. These interactions can lead to the formation of robust supramolecular synthons, creating extended chains, sheets, or three-dimensional networks. asianpubs.org

Halogen Bonding: The chloride atom of the acyl chloride or the hydrochloride counter-ion can participate in halogen bonding or other electrostatic interactions.

Studies on isomeric pyridinecarboxamides, such as picolinamide, have shown they are excellent building blocks for supramolecular assembly and co-crystal formation. rsc.orgacs.orgresearchgate.net The analysis of these solid-state interactions is crucial for understanding physical properties like solubility, stability, and polymorphism. Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts within the crystal. nih.gov

Chromatographic and Electrophoretic Techniques for Purity Assessment and Reaction Monitoring in Research

High-performance liquid chromatography (HPLC) and electrophoretic techniques are indispensable tools in the research and development of picolinoyl chloride hydrochloride and its oxime conjugates. These methods provide high-resolution separation, enabling the precise assessment of compound purity and the real-time monitoring of reaction kinetics. The coupling of these separation techniques with mass spectrometry (MS) further enhances their analytical power, allowing for the unequivocal identification and quantification of reactants, intermediates, products, and impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone analytical technique for the in-depth analysis of complex mixtures involving picolinoyl chloride hydrochloride and its oxime conjugates. This powerful hyphenated method combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry (MS/MS), making it exceptionally well-suited for both qualitative and quantitative analyses in a research setting.

The utility of HPLC-MS/MS is particularly evident in the monitoring of oxime ligation reactions, a bioorthogonal conjugation method known for its high chemoselectivity and the stability of the resulting oxime bond. nih.gov Researchers can track the progress of the reaction between a carbonyl compound and an aminooxy group in real-time, allowing for precise determination of reaction completion and the identification of any side products. nih.govrsc.org An automated HPLC-MS system can provide highly reproducible and accurate reaction profiles, which is invaluable for mechanistic studies and process optimization. rsc.org

In the context of picolinoyl chloride hydrochloride, which serves as a derivatizing agent to enhance the ionization efficiency of certain molecules, HPLC-MS/MS is crucial for analyzing the resulting derivatives. nih.govresearchgate.netnih.gov For instance, the picolinoyl derivatization of steroids has been shown to significantly increase the electrospray ionization (ESI) response, enabling their sensitive and specific determination by LC-ESI-MS/MS. researchgate.netnih.gov This principle is directly applicable to the analysis of complex biological or synthetic mixtures where oxime conjugates of picolinoyl chloride may be present.

The typical workflow for analyzing a complex mixture containing this compound conjugates via HPLC-MS/MS involves several key steps. Initially, the sample is subjected to chromatographic separation on a reversed-phase column, such as a C18 column. nih.gov A gradient elution program, often using a mobile phase consisting of acetonitrile (B52724) and water with additives like formic acid or acetic acid, is employed to resolve the components of the mixture based on their polarity. nih.govepa.gov

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds, typically operating in positive ion mode to generate protonated molecular ions [M+H]+. researchgate.netnih.gov In the tandem mass spectrometer, these precursor ions are selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process of selected reaction monitoring (SRM) provides a high degree of selectivity and sensitivity, allowing for the quantification of target analytes even at very low concentrations. nih.gov

The data obtained from an HPLC-MS/MS analysis provides a wealth of information. The retention time from the HPLC component aids in the identification of the compound, while the mass-to-charge ratio (m/z) of the precursor and product ions from the MS/MS component provides definitive structural information. This dual-dimensional analysis is critical for distinguishing between isomers and for confirming the identity of compounds in a complex matrix.

Detailed Research Findings:

Research on related compounds has demonstrated the power of HPLC-MS/MS. For example, in the study of oxime ligation for bioconjugation, analytical C18 RP-HPLC coupled with MS analysis confirmed complete product conversion within minutes and allowed for the purification of the final product to >95% purity. nih.gov In another study, an isotope dilution mass spectrometry method was developed for the simultaneous measurement of picolinoyl derivatives of various steroids in biological fluids, showcasing the method's accuracy and reproducibility. nih.gov The use of picolinoyl derivatization has been shown to increase ESI response by 5-10 times compared to underivatized molecules, significantly improving detection limits. nih.gov

The following interactive data tables illustrate typical parameters and potential findings from an HPLC-MS/MS analysis focused on a hypothetical research scenario involving the synthesis of a picolinoyl chloride oxime conjugate.

Table 1: HPLC Parameters for the Analysis of a Picolinoyl Chloride Oxime Conjugate Reaction Mixture

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: MS/MS Parameters for the Detection of Reaction Components

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Scan Mode | Selected Reaction Monitoring (SRM) |

| Collision Gas | Argon |

Table 3: Hypothetical SRM Transitions and Retention Times for Reaction Monitoring

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Picolinoyl Chloride Hydrochloride | 178.0 | 113.0 | 2.5 |

| Oxime Reactant | 150.2 | 94.1 | 3.8 |

| Picolinoyl Chloride Oxime Conjugate | 292.3 | 148.1 | 6.2 |

| Potential Byproduct | 276.3 | 132.1 | 5.5 |

These tables provide a snapshot of the experimental setup and the type of data generated. By monitoring the decrease in the peak areas of the reactants (Picolinoyl Chloride Hydrochloride and the oxime reactant) and the concurrent increase in the peak area of the product (Picolinoyl Chloride Oxime Conjugate), researchers can accurately map the reaction's progress and determine its endpoint. Furthermore, the appearance of unexpected peaks can be investigated by analyzing their fragmentation patterns to identify potential byproducts, thus aiding in the optimization of reaction conditions to improve yield and purity.

Exploration of Chemical Derivatives and Analogs Based on Picolinoyl Oxime Scaffolds

Design and Synthesis of Modified Picolinoyl-Oxime Structures

The design and synthesis of modified picolinoyl-oxime structures are centered around the strategic manipulation of the pyridine (B92270) ring and the oxime moiety to fine-tune the molecule's physicochemical and reactive properties. The inherent reactivity of picolinoyl chloride hydrochloride as an acylating agent provides a straightforward entry to a variety of picolinoyl derivatives. smolecule.comcymitquimica.com The synthesis of picolinoyl-oxime structures would typically involve the reaction of a picolinoyl derivative, such as picolinoyl chloride, with a hydroxylamine (B1172632) derivative.

Structure-Reactivity Relationship (SRR) studies are crucial for understanding how modifications to the picolinoyl-oxime scaffold influence its chemical behavior. These studies often involve the introduction of various substituents onto the pyridine ring to modulate its electronic and steric properties. The position and nature of these substituents can significantly impact the reactivity of the entire molecule.

For instance, electron-donating groups (EDGs) on the pyridine ring can increase the nucleophilicity of the nitrogen atom and affect the reactivity of the acyl group. Conversely, electron-withdrawing groups (EWGs) can decrease the basicity of the pyridine nitrogen and increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The insights from these studies are instrumental in the rational design of new analogs with desired properties. pitt.edu

Table 1: Predicted Impact of Pyridine Ring Substituents on the Reactivity of a Picolinoyl-Oxime Scaffold

| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Rationale |

|---|---|---|---|

| 4-position | Electron-Donating Group (e.g., -OCH₃) | Increased nucleophilicity of the pyridine nitrogen; potentially decreased electrophilicity of the carbonyl carbon. | EDGs increase electron density on the ring, affecting the electronic properties of the entire scaffold. |

| 4-position | Electron-Withdrawing Group (e.g., -NO₂) | Decreased nucleophilicity of the pyridine nitrogen; increased electrophilicity of the carbonyl carbon. | EWGs pull electron density away from the ring, making the carbonyl carbon more electron-deficient. |

This table is illustrative and based on general principles of organic chemistry, as specific experimental data for "Picolinoyl chloride oxime hydrochloride" derivatives are not available.

The choice of substituents on the picolinoyl-oxime backbone has a direct impact on the efficiency of synthetic routes and the selectivity of the products formed. For example, the presence of certain functional groups can either facilitate or hinder the desired chemical transformations.

The electronic nature of substituents can influence reaction rates; electron-withdrawing groups can accelerate nucleophilic substitution reactions at the carbonyl carbon. Steric hindrance from bulky substituents can affect not only the rate of reaction but also the stereoselectivity, favoring the formation of one stereoisomer over another. nih.gov Understanding these effects is critical for optimizing reaction conditions to achieve high yields and desired product selectivity.

Comparative Studies with Other Acyl Halides and Oxime Reagents

Picolinoyl chloride, as a heterocyclic acyl halide, exhibits distinct reactivity compared to its aliphatic or benzenoid counterparts. The presence of the pyridine nitrogen introduces a basic site and can influence the reaction mechanism, potentially acting as an internal catalyst or chelating to metal catalysts.

Oxime reagents, in general, are known for their ability to form stable complexes with metal ions and participate in a variety of reactions, including rearrangements and nucleophilic additions. nih.gov Comparative studies involving different acyl halides and oxime reagents are essential for selecting the most suitable building blocks for a specific synthetic target. These studies often evaluate factors such as reaction kinetics, yields, and the stability of the resulting products. The unique electronic and structural features of the picolinoyl-oxime scaffold can offer advantages in terms of reactivity and selectivity over other combinations of acyl halides and oximes.

Development of Novel Catalytic Systems and Reagents Utilizing Picolinoyl-Oxime Motifs

The structural features of picolinoyl-oxime motifs make them attractive candidates for the development of novel catalytic systems and reagents. The pyridine nitrogen and the oxime group can act as coordination sites for metal ions, forming catalysts for various organic transformations.

Recent research has highlighted the use of oxime-based ligands in catalysis. For instance, aniline (B41778) derivatives have been shown to catalyze oxime-based bioconjugation reactions. nih.gov This suggests that the picolinoyl-oxime scaffold could be engineered to create catalysts with enhanced activity and selectivity. The ability to introduce a wide range of substituents on the pyridine ring allows for the fine-tuning of the catalyst's electronic and steric properties, enabling the optimization of its performance for specific reactions. The development of such catalytic systems is an active area of research with potential applications in asymmetric synthesis and green chemistry.

Future Research Trajectories and Emerging Trends for Picolinoyl Chloride and Oxime Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for seamless automation. nih.govnih.gov The integration of picolinoyl-oxime chemistry with flow synthesis platforms is an emerging area poised for rapid development. This approach allows for the safe handling of reactive intermediates like picolinoyl chloride and can facilitate high-throughput screening of reaction conditions, catalysts, and substrates.

Future research will likely focus on developing robust flow protocols for the synthesis of O-picolinoyl oximes and their subsequent transformations. For instance, a multi-step flow process could be designed where picolinic acid is first converted to picolinoyl chloride, which then reacts with an oxime in a subsequent reactor, followed by an in-line purification or a further reaction, such as a cyclization, to form a heterocyclic product. researchgate.net This "end-to-end" synthesis minimizes manual handling and purification steps, accelerating the discovery of new compounds and optimization of reaction pathways.

Table 1: Potential Flow Chemistry Applications in Picolinoyl-Oxime Synthesis

| Process Step | Flow Chemistry Advantage | Potential Research Focus |

| Picolinoyl Chloride Synthesis | Controlled handling of reagents like thionyl chloride; improved heat transfer. | Development of stable, continuous reactors for acyl chloride formation. |

| O-Picolinoyl Oxime Formation | Precise stoichiometric control; rapid mixing and reaction times. | High-throughput screening of bases, solvents, and oxime substrates. |

| Heterocycle Synthesis | Access to higher temperatures and pressures safely; in-line analysis. | Exploration of transition-metal-catalyzed cyclizations under flow conditions. |

| Telescoped Reactions | Elimination of intermediate isolation and purification steps. | Designing multi-step, one-flow syntheses of complex molecules. nih.gov |

Advancements in Asymmetric Synthesis Utilizing Picolinoyl and Oxime Chiral Auxiliaries

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry and materials science. researchgate.net Both picolinoyl and oxime moieties can be incorporated into chiral auxiliaries or ligands to induce stereoselectivity in chemical reactions. researchgate.netnih.gov A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net

The picolinoyl group, with its rigid pyridine (B92270) ring and coordinating nitrogen atom, is an attractive scaffold for designing chiral ligands for metal-catalyzed reactions. nih.govresearchgate.net When combined with a chiral oxime-derived backbone, it can create novel bidentate or tridentate ligands that effectively control the stereochemistry at a metal center. Research in this area is moving towards the rational design and synthesis of new classes of picolinoyl-oxime ligands for a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and cycloadditions. nih.govnih.gov For example, the asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines has been shown to produce chiral pyridine-oxazolines, which are valuable building blocks in their own right. nih.gov

Table 2: Strategies for Asymmetric Synthesis in Picolinoyl-Oxime Chemistry

| Strategy | Description | Emerging Trend |

| Chiral Auxiliaries | A chiral picolinoyl-oxime unit is covalently attached to the substrate to direct a stereoselective reaction. | Development of easily attachable and cleavable auxiliaries that can be recycled. researchgate.net |

| Chiral Ligands | A chiral picolinoyl-oxime molecule coordinates to a metal catalyst, creating a chiral environment for the reaction. | Synthesis of modular ligands for high-throughput screening in asymmetric catalysis. researchgate.net |

| Asymmetric Catalysis | A chiral catalyst directly transforms a prochiral picolinoyl-oxime substrate into an enantiomerically enriched product. | Use of earth-abundant metals like nickel for asymmetric hydrogenation of oximes. nih.gov |

Exploration of Unexplored Reaction Pathways and Novel Catalytic Applications

O-Acyl oximes, including O-picolinoyl derivatives, are exceptionally versatile intermediates. rsc.orgresearchgate.net The inherent weakness of the N-O bond allows it to be cleaved under various conditions (e.g., reductive, oxidative, photoredox) to generate reactive iminyl radicals or engage in transition metal-catalyzed oxidative addition. nsf.govnih.gov This reactivity opens doors to a wide array of unexplored reaction pathways.

Future research will focus on leveraging the unique properties of O-picolinoyl oximes. The picolinoyl group can act as an internal oxidant and a directing group in transition-metal-catalyzed C-H activation reactions, enabling the synthesis of complex N-heterocycles without the need for external oxidants. rsc.orgresearchgate.net This approach is highly atom-economical and allows for the construction of valuable scaffolds like quinolines, pyrroles, and pyridines. researchgate.netd-nb.info Furthermore, the development of novel catalytic systems that can selectively cleave the N-O and adjacent C-C bonds in ketoxime esters is a promising frontier for generating carbon-centered radicals for new bond formations. nih.gov The catalytic applications of picolinoyl-oxime compounds themselves, for instance as catalysts for bioconjugation reactions, represent another burgeoning area of investigation. organic-chemistry.org

Sustainable and Green Chemistry Approaches in Picolinoyl-Oxime Synthesis and Application

The principles of green chemistry—reducing waste, using less hazardous chemicals, and improving energy efficiency—are increasingly guiding synthetic chemistry research. Applying these principles to picolinoyl-oxime chemistry is a key future trajectory. This involves developing greener methods for both the synthesis of the oxime and picolinoyl precursors and their subsequent reactions.

Research efforts are directed towards replacing traditional, often hazardous, reagents and solvents. For example, the synthesis of oximes can be achieved using solvent-free "grindstone" chemistry or by using natural acids as catalysts instead of conventional mineral acids. ijprajournal.com For the acylation step with picolinoyl chloride, replacing standard solvents with more environmentally benign alternatives is crucial. Moreover, the use of earth-abundant metal catalysts (e.g., copper, iron) instead of precious metals (e.g., palladium, rhodium) for the transformation of O-picolinoyl oximes aligns with green chemistry goals. researchgate.net Microwave-assisted synthesis is another technique being explored to reduce reaction times and energy consumption compared to conventional heating. ijprajournal.com

Frontiers in Materials Science and Nanochemistry with Picolinoyl-Oxime Frameworks

The structural motifs of picolinoyl groups and oximes are finding new applications in materials science and nanochemistry. The pyridine nitrogen of the picolinoyl unit and the nitrogen and oxygen atoms of the oxime group are excellent coordination sites for metal ions, making them ideal building blocks for coordination polymers and Metal-Organic Frameworks (MOFs).

A significant emerging trend is the design and synthesis of MOFs using 2-pyridyl oxime derivatives (structurally analogous to picolinoyl-oxime precursors) as ligands. These materials exhibit porous structures and have potential applications in gas storage, separation, and catalysis. Future work will involve creating functional materials where the picolinoyl-oxime unit is not just a structural linker but also an active component, for instance, by embedding catalytic sites or responsive moieties within the framework. Another innovative frontier is the use of MOFs as nanocarriers for oxime-based drugs. Researchers have demonstrated that zirconium-based MOFs can be loaded with oxime molecules and used for the controlled release of these compounds, for example, as antidotes for organophosphate poisoning. researchgate.net This dual-functionality—capturing toxins while releasing a therapeutic agent—highlights the immense potential of integrating picolinoyl-oxime chemistry into advanced functional materials. researchgate.net

Q & A

Q. What are the key synthetic methodologies for preparing picolinoyl chloride oxime hydrochloride, and how can purity be ensured?

this compound is typically synthesized via a two-step process:

- Oxime Formation : Reacting a pyridine carbonyl precursor (e.g., pyridine-2-carboxaldehyde) with hydroxylamine hydrochloride under alkaline conditions to form the oxime intermediate .

- Chlorination : Treating the oxime with chlorinating agents like -chlorosuccinimide (NCS) in dry DMF to yield the hydroxamoyl chloride derivative .

- Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) are critical for achieving >95% purity. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of volatile decomposition products (e.g., HCl gas) .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

- Decomposition : Thermal degradation releases toxic gases (e.g., hydrogen chloride); avoid temperatures >40°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm oxime proton (δ 8.5–9.0 ppm) and carbonyl chloride (C=O, δ 165–170 ppm) groups. N NMR can resolve tautomeric oxime configurations .

- IR : Strong absorption bands at 1640–1680 cm (C=N stretch) and 700–750 cm (C-Cl stretch) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak () and fragments (e.g., loss of HCl) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Yield variations often stem from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may retain moisture, leading to hydrolysis. Use molecular sieves or anhydrous conditions .

- pH Control : Oxime formation requires precise pH (9–10); deviations cause side reactions (e.g., over-chlorination). Monitor with in-line pH sensors .

- Temperature Gradients : Exothermic chlorination steps require gradual reagent addition and cooling baths (0–5°C) to suppress byproducts .

Q. What mechanistic insights explain the stability of this compound in protic vs. aprotic solvents?

- Protonation Effects : In protic solvents (water, ethanol), the oxime nitrogen is protonated, increasing solubility but accelerating hydrolysis. Aprotic solvents (acetonitrile, THF) stabilize the neutral form, delaying degradation .

- Dipole Interactions : Protonation shifts the dipole moment along the N-H bond, altering solvent orientation and solvation energy. Benzene-based solvents minimize dipole reorientation, enhancing stability .

Q. How can researchers address conflicting spectral data in structural elucidation?

- Tautomerism : Oxime tautomers (syn/anti) produce split peaks in NMR. Use variable-temperature NMR or deuterated solvents (DMSO-d) to coalesce signals .

- Impurity Interference : Trace HCl or moisture generates hydrolyzed byproducts (e.g., pyridine-2-carboxylic acid). Employ gradient HPLC with C18 columns to isolate and identify impurities .

Q. What strategies optimize bioactivity studies of analogs derived from this compound?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -NO) at the pyridine ring to enhance electrophilicity and target binding .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., acetylcholinesterase) before in vitro assays .

- Stability Assays : Simulate physiological conditions (PBS buffer, pH 7.4, 37°C) to evaluate half-life and degradation pathways .

Methodological Guidelines

- Experimental Design : Include negative controls (e.g., unchlorinated oxime) to validate reaction specificity .

- Data Reporting : Follow IUPAC guidelines for reporting NMR shifts and HPLC retention times. Use PubChem or CAS identifiers for cross-referencing .

- Conflict Resolution : Replicate experiments in triplicate and apply statistical tests (e.g., Student’s t-test) to validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.